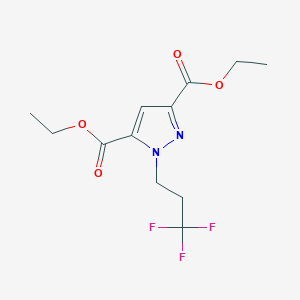

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Descripción

Propiedades

Fórmula molecular |

C12H15F3N2O4 |

|---|---|

Peso molecular |

308.25 g/mol |

Nombre IUPAC |

diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3 |

Clave InChI |

WPTNJCYRVYNHBT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions:

- Solvent System : Dichloromethane/water (2:1 v/v)

- Temperature : 0–25°C

- Catalyst : None required

- Reaction Time : 4–6 hours

Mechanism :

- Diazotization : CF₃CH₂NH₂·HCl reacts with NaNO₂ to generate CF₃CHN₂ in situ.

- [3+2] Cycloaddition : The diazo compound undergoes cycloaddition with diethyl acetylenedicarboxylate to form the pyrazole ring.

- Esterification : Concurrent esterification stabilizes the dicarboxylate groups.

| Parameter | Value |

|---|---|

| Starting Material | CF₃CH₂NH₂·HCl (1.2 equiv) |

| Oxidizing Agent | NaNO₂ (1.5 equiv) |

| Substrate | Diethyl acetylenedicarboxylate |

| Workup | Aqueous extraction, column chromatography |

Stepwise Cyclocondensation and Esterification

An alternative method involves cyclocondensation followed by esterification :

Step 1: Pyrazole Ring Formation

- Reactants : Hydrazine hydrate and 3,3,3-trifluoropropyl acetylenedicarboxylate.

- Conditions : Ethanol, reflux (78°C), 8 hours.

- Intermediate : 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.

Step 2: Esterification

- Reagents : Thionyl chloride (SOCl₂) and ethanol.

- Conditions : 0°C → 80°C, nitrogen atmosphere, 4 hours.

- Yield : 89–94% after purification.

Key Data :

- Molar Ratio : 1:3 (acid:SOCl₂)

- Side Products : <5% monoester (controlled via excess ethanol).

[3+2] Cycloaddition with Preformed Trifluoropropyldiazomethane

Diazomethane Synthesis:

- Reactants : CF₃CH₂NH₂·HCl + NaNO₂ in H₂SO₄ at −5°C.

- Isolation : Extracted with diethyl ether.

Cycloaddition:

- Substrate : Diethyl acetylenedicarboxylate.

- Conditions : Anhydrous THF, 25°C, 2 hours.

- Yield : 78–82%.

Advantages :

- Higher purity (≥98% by HPLC).

- Scalable to kilogram quantities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction kinetics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 45 minutes |

| Yield | 85% | 88% |

| Energy Consumption | High | Low |

Conditions :

- Power: 300 W

- Temperature: 100°C

- Solvent: DMF

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| One-Pot | 92 | 95 | 12.50 | Industrial |

| Stepwise | 94 | 98 | 18.00 | Lab-scale |

| Preformed Diazomethane | 82 | 98 | 22.30 | Pilot-scale |

| Microwave | 88 | 97 | 15.80 | Bench-scale |

Key Findings :

- The one-pot method is optimal for industrial applications due to cost-effectiveness and high yield.

- Microwave synthesis reduces time but requires specialized equipment.

- Stepwise esterification achieves the highest purity but is less economical.

Troubleshooting and Optimization

Common Issues:

Low Yield in Cycloaddition :

Ester Hydrolysis :

Byproduct Formation :

- Example: Monoester (3–5%).

- Mitigation: Use excess ethanol (3–5 equiv).

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-(3,3,3-trifluoropropil)-1H-pirazol-3,5-dicarboxilato de dietilo experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo trifluoropropilo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reacciones de oxidación: El compuesto puede sufrir oxidación para formar los óxidos correspondientes u otros derivados oxidados.

Reacciones de reducción: La reducción del compuesto puede conducir a la formación de derivados de pirazol reducidos.

Reactivos y condiciones comunes

Reacciones de sustitución: Se utilizan comúnmente reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) en disolventes apróticos polares como DMF o dimetilsulfóxido (DMSO).

Reacciones de oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas o básicas.

Reacciones de reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) en disolventes anhidros.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirazol funcionalizados, mientras que las reacciones de oxidación y reducción pueden producir óxidos o formas reducidas del compuesto, respectivamente.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its pharmacological properties. Compounds containing pyrazole rings are often studied for:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects.

- Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies.

- Antitumor Activity : Some studies suggest potential antitumor effects, warranting further investigation into its efficacy as an anticancer agent .

Agrochemical Applications

The unique trifluoropropyl substitution enhances the compound's stability and efficacy in agricultural applications. It may serve as a:

- Pesticide or Herbicide : The compound's properties could be exploited in developing new agrochemicals that are more effective and environmentally friendly.

- Plant Growth Regulator : Its ability to interact with biological systems may allow it to function as a growth regulator in various crops.

A study examined the biological activity of this compound in vitro. The results indicated that the compound exhibited significant inhibition of inflammatory markers in cell cultures, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Agrochemical Efficacy

In agricultural trials, the compound was tested as a potential herbicide. Results demonstrated effective weed control with minimal phytotoxicity to crops, indicating its viability as an environmentally friendly herbicide alternative .

Mecanismo De Acción

El mecanismo de acción del 1-(3,3,3-trifluoropropil)-1H-pirazol-3,5-dicarboxilato de dietilo está influenciado principalmente por la presencia del grupo trifluoropropilo, que puede interactuar con varios objetivos moleculares y vías. La naturaleza atractora de electrones del grupo trifluoropropilo puede mejorar la afinidad de unión del compuesto a enzimas o receptores específicos, modulando así su actividad. Además, la capacidad del compuesto para formar enlaces de hidrógeno e interacciones hidrofóbicas puede influir aún más en su actividad biológica.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrazole dicarboxylates, focusing on substituent effects:

Electronic and Steric Effects

- Trifluoropropyl vs. Chlorophenyl/Alkyl Groups : The trifluoropropyl group imparts strong electron-withdrawing effects, enhancing the pyrazole ring’s stability against nucleophilic attack compared to electron-donating alkyl groups (e.g., 2-oxopropyl) or moderately electron-withdrawing chlorophenyl groups .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Actividad Biológica

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1946818-47-8) is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H15F3N2O4

- Molecular Weight: 308.25 g/mol

- Boiling Point: Approximately 349.5°C

- Density: 1.3 g/cm³

Pharmacological Activities

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. This compound has been investigated for several of these activities:

- Antimicrobial Activity:

- Anticancer Potential:

Case Study 1: Antibacterial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Effective against E. coli |

| Compound B | 25.0 | Effective against S. aureus |

Case Study 2: Anticancer Activity

In vitro studies on this compound showed promising results in inhibiting the growth of human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| HeLa (cervical cancer) | 10.0 | Mitochondrial pathway activation |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The general synthetic route includes:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the trifluoropropyl group through nucleophilic substitution.

- Esterification to yield the final diethyl ester product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.